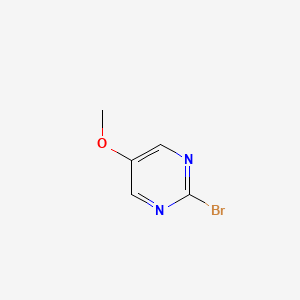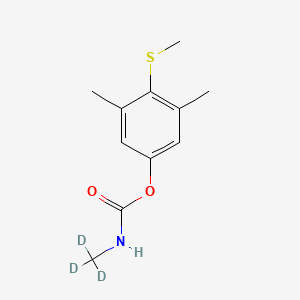
1-Fluoro-3,5-diiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3,5-diiodobenzene is an aromatic compound with the molecular formula C6H3FI2. It is characterized by the presence of two iodine atoms at positions 3 and 5 and one fluorine atom at position 1 on the benzene ring.
Méthodes De Préparation
1-Fluoro-3,5-diiodobenzene can be synthesized through several routes:
Hydroiodination of Fluoroarene: This method involves the addition of iodine to a fluorinated benzene derivative.
Iodination of Fluorinated Benzene: Direct iodination of a fluorinated benzene can be achieved using iodine and a suitable oxidizing agent.
Palladium-Catalyzed Direct C-H Activation: This method involves the activation of the C-H bond in the presence of a palladium catalyst, followed by iodination.
Analyse Des Réactions Chimiques
1-Fluoro-3,5-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with aryl boronic acids in the presence of a palladium catalyst to form new aryl derivatives.
Addition Reactions: The compound can undergo addition reactions, where new atoms or groups are added to the benzene ring.
Elimination Reactions: Elimination reactions can occur, leading to the removal of atoms or groups from the benzene ring.
Common reagents used in these reactions include palladium catalysts, aryl boronic acids, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-3,5-diiodobenzene has wide applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new biochemical probes and imaging agents.
Industry: The compound is used in the production of materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1-fluoro-3,5-diiodobenzene involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it participates in.
Comparaison Avec Des Composés Similaires
1-Fluoro-3,5-diiodobenzene can be compared with other halogenated benzenes, such as:
Fluorobenzene: Contains a single fluorine atom on the benzene ring.
Chlorobenzene: Contains a single chlorine atom on the benzene ring.
Bromobenzene: Contains a single bromine atom on the benzene ring.
Iodobenzene: Contains a single iodine atom on the benzene ring.
The uniqueness of this compound lies in the presence of both fluorine and iodine atoms, which impart distinct chemical properties and reactivity compared to other halogenated benzenes.
Propriétés
IUPAC Name |
1-fluoro-3,5-diiodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FI2/c7-4-1-5(8)3-6(9)2-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZSQOZKFAENLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FI2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697870 |
Source


|
| Record name | 1-Fluoro-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123629-53-8 |
Source


|
| Record name | 1-Fluoro-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7h-isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)







